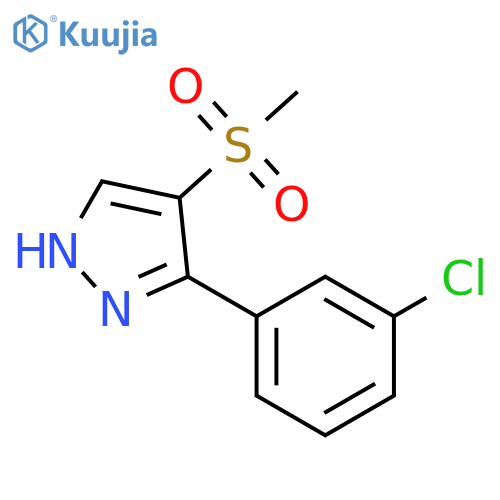Cas no 1447960-45-3 (3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole)

1447960-45-3 structure
商品名:3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole
CAS番号:1447960-45-3
MF:C10H9ClN2O2S
メガワット:256.708659887314
CID:5150988
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole
- 1H-Pyrazole, 3-(3-chlorophenyl)-4-(methylsulfonyl)-
-
- インチ: 1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)
- InChIKey: VKGYGBURIQGTDZ-UHFFFAOYSA-N
- ほほえんだ: N1C=C(S(C)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505361-1g |
3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole |
1447960-45-3 | 97% | 1g |
$505 | 2022-06-12 |
3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
1447960-45-3 (3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
